molecular formula C20H21NO4S B2919155 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one CAS No. 899213-05-9

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2919155
CAS No.: 899213-05-9
M. Wt: 371.45
InChI Key: HKYXKIAUOHITAE-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a derivative of the 1,4-dihydroquinolin-4-one scaffold, a heterocyclic system known for diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects . The compound features:

  • 1-Ethyl group: Enhances lipophilicity and metabolic stability.
  • 6-Methyl group: Influences steric and electronic properties.
  • 3-(4-Ethoxybenzenesulfonyl) substituent: A sulfonyl group linked to a 4-ethoxybenzene ring, which may improve solubility and target binding compared to simpler substituents.

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-ethyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-4-21-13-19(20(22)17-12-14(3)6-11-18(17)21)26(23,24)16-9-7-15(8-10-16)25-5-2/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYXKIAUOHITAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the reaction of ethoxybenzenesulfonyl chloride with appropriate quinoline derivatives under controlled conditions. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinoline derivatives.

  • Substitution: Generation of various substituted quinolines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one may be employed in the study of enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents (Position) Molecular Weight* Key Functional Features Biological Activity/Applications References
Target Compound 3-(4-Ethoxybenzenesulfonyl), 1-Ethyl, 6-Methyl ~407.5 (C₂₀H₂₁NO₅S) Sulfonyl group enhances electron-withdrawing effects; ethoxy improves solubility. Inferred: Potential antimicrobial/antitumor activity.
APDQ230122 3-Acyl, 2-Phenylamino Not specified Acyl group may increase membrane permeability. Anti-pneumococcal (inhibits peptidoglycan biosynthesis).
BG13965 3-(4-Bromophenyl-1,2,4-oxadiazol-5-yl) 410.26 (C₂₀H₁₆BrN₃O₂) Oxadiazole ring introduces π-stacking potential; bromine enhances lipophilicity. Not specified (structural analog).
3-Ethoxymethyl-1,4-dihydroquinolin-4-one 3-Ethoxymethyl Not specified Ethoxymethyl group provides moderate polarity. Studied via FT-IR/Raman spectroscopy.
Compound 97 (J. Med. Chem. 2007) 3-(6-Methoxynaphthalenecarbonyl) 400 (MH⁺) Aromatic acyl group may enhance DNA intercalation. Synthetic intermediate; antitumor potential.
Compound 98 (J. Med. Chem. 2007) 3-(Anthracenecarbonyl) 420 (MH⁺) Bulky anthracene moiety improves intercalation but reduces solubility. Synthetic intermediate.
ECHEMI-866844-86-2 3-(4-Isopropylphenylsulfonyl), 6-Ethoxy Not specified Isopropyl group increases hydrophobicity; sulfonyl enhances stability. Not specified (structural analog).

*Molecular weights are estimated where exact data are unavailable.

Spectroscopic Insights :

  • Sulfonyl groups (target compound) exhibit strong S=O stretching vibrations (~1150–1350 cm⁻¹ in IR), distinct from acyl C=O (~1650–1750 cm⁻¹) or oxadiazole C=N (~1600 cm⁻¹) .
  • The ethoxy group in the target compound may show C-O-C asymmetric stretching near 1250 cm⁻¹ .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s ethoxy group likely reduces logP compared to BG13965 (bromophenyl) or ECHEMI-866844-86-2 (isopropyl) .
  • Solubility : Sulfonyl and ethoxy groups enhance aqueous solubility relative to anthracene-based derivatives (Compound 98) .

Biological Activity

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N2O6SC_{19}H_{21}N_{2}O_{6}S with a molecular weight of approximately 391.44 g/mol. Its structure features a quinoline core substituted with an ethoxybenzenesulfonyl group, which may contribute to its biological activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that derivatives of quinoline compounds possess significant antimicrobial properties. For instance, the sulfonamide moiety in the structure is known to enhance antibacterial activity against various pathogens, including drug-resistant strains.

2. Anticancer Properties
Quinoline derivatives are frequently investigated for their anticancer potential. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in various studies. For instance, a study demonstrated that similar compounds could effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Research indicates that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insight into the potential effects of this compound:

StudyFocusFindings
Liu et al. (2015)Antimicrobial ActivityIdentified significant antibacterial effects against Gram-positive bacteria.
Zhang et al. (2019)Anticancer ActivityDemonstrated inhibition of cell growth in MCF-7 and HeLa cells through apoptosis induction.
Sultana & Khalid (2010)Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in macrophages treated with quinoline derivatives.

The mechanisms underlying the biological activities of this compound can be attributed to its structural features:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with bacterial enzymes, inhibiting their function.
  • Induction of Apoptosis : The quinoline structure can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins.
  • Modulation of Immune Response : The compound may influence immune cell signaling pathways, reducing inflammation.

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